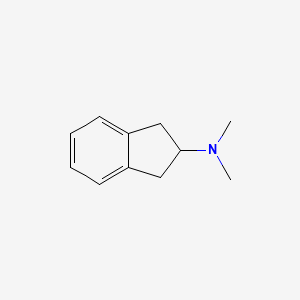
N,N-Dimethyl-2-aminoindane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-2-aminoindane, also known as this compound, is a useful research compound. Its molecular formula is C11H15N and its molecular weight is 161.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry
N,N-Dimethyl-2-aminoindane is primarily studied for its potential therapeutic effects, especially in the treatment of neurological disorders. Its structural similarity to amphetamines positions it as a candidate for exploring neuropharmacological properties.
Neuroprotective Properties
Research indicates that derivatives of 2-aminoindane, including this compound, exhibit neuroprotective effects. A study highlighted that these compounds can increase brain-derived neurotrophic factor (BDNF) levels, which are crucial for neuronal survival and function. In animal models, treatment with this compound resulted in a reduction of behavioral deficits associated with neurodegeneration, suggesting its potential in treating conditions like Parkinson's disease .
Antipsychotic Potential
This compound has been investigated for its role as a selective dopamine D3 receptor antagonist. This property is significant as it may lead to the development of new antipsychotic medications. In vitro studies have shown that certain substitutions at the nitrogen atom can enhance binding affinity to dopamine receptors, which is critical for the therapeutic efficacy of antipsychotic drugs .
Chemical Synthesis Applications
The compound serves as a valuable building block in organic synthesis. Its reactivity allows for the formation of various heterocyclic compounds, which are essential in drug development.
Synthesis of Heterocycles
This compound can be utilized to synthesize a range of biologically active heterocycles. These compounds have been shown to possess antimicrobial and anticancer properties, expanding the potential applications of this compound in medicinal chemistry .
Toxicological Studies
While exploring its applications, it is crucial to consider the toxicological aspects associated with this compound. Studies have reported fatal toxic effects in both laboratory settings and clinical cases, emphasizing the need for careful evaluation during drug development processes .
Neuroprotection in Animal Models
A notable study investigated the effects of this compound on double-lesioned rats, revealing significant improvements in motor and cognitive functions compared to saline-treated controls. The treatment was associated with increased levels of BDNF and preservation of dopaminergic neurons .
Antipsychotic Efficacy
In another case study focusing on the compound's antipsychotic potential, researchers synthesized several derivatives and evaluated their binding affinities at dopamine receptors. The findings indicated that specific modifications could enhance selectivity and potency against D3 receptors, paving the way for new therapeutic agents .
Data Summary Table
Propriétés
Numéro CAS |
51864-45-0 |
|---|---|
Formule moléculaire |
C11H15N |
Poids moléculaire |
161.24 g/mol |
Nom IUPAC |
N,N-dimethyl-2,3-dihydro-1H-inden-2-amine |
InChI |
InChI=1S/C11H15N/c1-12(2)11-7-9-5-3-4-6-10(9)8-11/h3-6,11H,7-8H2,1-2H3 |
Clé InChI |
JHJKWSLLPQWCDF-UHFFFAOYSA-N |
SMILES |
CN(C)C1CC2=CC=CC=C2C1 |
SMILES canonique |
CN(C)C1CC2=CC=CC=C2C1 |
Key on ui other cas no. |
51864-45-0 |
Synonymes |
N,N-dimethyl-2-aminoindane N,N-dimethyl-2-aminoindane hydrochloride NNDMAI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















